molecular formula C2H3NO2 B1243867 2-Oxoacetamide CAS No. 60939-21-1

2-Oxoacetamide

Cat. No.: B1243867
CAS No.: 60939-21-1
M. Wt: 73.05 g/mol
InChI Key: AMANDCZTVNQSNB-UHFFFAOYSA-N
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Description

It is a colorless solid that is soluble in water and some organic solvents. This compound is primarily used as a reagent in chemical synthesis and has applications in various fields such as dyes, pharmaceuticals, and pesticides.

Scientific Research Applications

2-Oxoacetamide has numerous scientific research applications. It is used as a reagent in chemical synthesis, for example, in the synthesis of other compounds or as a precursor to catalysts. It has been investigated for its potential in improving learning and memory in both normal and impaired animals. Additionally, this compound derivatives have been evaluated for their cytotoxicity in human cell lines, including cervical cancer, breast cancer, and liver cancer . These derivatives have shown potent anti-proliferative activity against these human cancer cell lines .

Future Directions

There are numerous future directions for 2-Oxoacetamide research, including the development of more potent derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. For example, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines .

Preparation Methods

2-Oxoacetamide can be synthesized by reacting hydroxylamine and acetaldehyde under alkaline conditions. Additionally, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their cytotoxicity in human cell lines . The synthetic method is relatively simple, and the compounds are produced in high yields and easily purified .

Chemical Reactions Analysis

2-Oxoacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Common reagents and conditions used in these reactions include hydroxylamine and acetaldehyde under alkaline conditions. Major products formed from these reactions include N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives .

Mechanism of Action

The mechanism of action of 2-Oxoacetamide involves its role as a reagent in bioconjugation reactions, which are crucial in biotherapeutics discoveries . It has unique chemical properties that make it an important target for scientific research. The molecular targets and pathways involved in its mechanism of action include the inhibition of beta-1,3-glucuronosyltransferase (B3GAT3), which is overexpressed in hepatocellular carcinoma and negatively correlated to prognosis .

Comparison with Similar Compounds

2-Oxoacetamide can be compared with other similar compounds, such as oxiracetam and N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide. These compounds share similar chemical structures and properties but have different applications and mechanisms of action. For example, oxiracetam has been investigated for its potential in improving learning and memory, while N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide has been studied for its lack of photochemical reactivity.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it an important target for further research and development.

Properties

IUPAC Name

2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c3-2(5)1-4/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANDCZTVNQSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470901
Record name 2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60939-21-1
Record name Acetamide, 2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60939-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of AlH3 was prepared by addition of c.H2SO4 (1.59 g) dropwise to a cooled (ice-bath) suspension of LiAlH4 (1.226 g) in dry THF (82 mL) over 20 min. The mixture was them left to stand under dry N2 for 1 hr to allow the solids to settle. A solution of the glyoxamide (0.59 g, 1.926 mmol) in THF (110 mL) was prepared, and in a N2 atmosphere, the AlH3 solution (55 mL) was added over 5 min. The mixture was stirred for 16 hr and then H2O was added dropwise to quench excess reagent, and the THF was evaporated in vacuo. The residue was partitioned between 1M HCl/CH2Cl12 and after re-extraction of the aqueous layer (2×; CH2Cl2), the combined organic layers were washed with 1M HCl and then saturated aqueous NaCl, dried (MgSO4) and evaporated to a solid. Chromatography (silica gel; CH2Cl2 /EtOH containing 2% concentrated aqueous NH3 ; 0-12%), gave the free base: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane, as a gum, 0.246 g (46%). This was treated with oxalic acid (0.07 g) in MeOH (2 mL) and Et2O added until crystallisation commenced. The product: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane oxalate, was obtained as white granular crystals, 0.191 g (27%), m.p.158°-9° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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